tert-Butyl trans-3-acetylcyclohexylcarbamate
Overview
Description
Tert-Butyl trans-3-acetylcyclohexylcarbamate: is a chemical compound with the molecular formula C13H23NO3 . It is a derivative of cyclohexylcarbamate with a tert-butyl group and an acetyl group attached to the cyclohexyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-acetylcyclohexylcarbamate typically involves the following steps:
Acetylation: : The starting material, trans-3-aminocyclohexanol, undergoes acetylation using acetic anhydride to form trans-3-acetamidocyclohexanol.
Protection: : The amino group is protected using tert-butyl carbamate (Boc) to form tert-butyl trans-3-acetamidocyclohexylcarbamate.
Reduction: : The acetamide group is reduced to an amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield tert-Butyl trans-3-aminocyclohexylcarbamate.
Acetylation: : Finally, the amine group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl trans-3-acetylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the carbamate group to amines.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: : Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, and aldehydes.
Reduction: : Amines and alcohols.
Substitution: : Amides, esters, and other carbamate derivatives.
Scientific Research Applications
Tert-Butyl trans-3-acetylcyclohexylcarbamate is used in various scientific research applications, including:
Chemistry: : It serves as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: : The compound is used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl trans-3-acetylcyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl trans-3-acetylcyclohexylcarbamate is similar to other carbamate derivatives, such as tert-Butyl trans-3-aminocyclohexylcarbamate and tert-Butyl trans-3-(aminomethyl)cyclohexylcarbamate . it is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. These similar compounds are used in various applications, but this compound stands out for its specific uses in research and industry.
Biological Activity
tert-Butyl trans-3-acetylcyclohexylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C₁₂H₁₉NO₃
- Molecular Weight : 227.30 g/mol
- CAS Number : 809273-70-9
- Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and an acetyl group attached to a cyclohexane ring, which contributes to its lipophilicity and potential pharmacological properties.
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Enzyme Inhibition :
- Studies indicate that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. The presence of the carbamate group may enhance binding affinity to target enzymes.
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Receptor Interaction :
- The structural configuration allows for potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.
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Cytotoxicity :
- Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Pharmacokinetics
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Blood-Brain Barrier (BBB) Penetration : The compound is predicted to be permeant to the BBB, suggesting possible central nervous system (CNS) effects.
- Metabolic Stability : The incorporation of the tert-butyl group may influence metabolic stability positively or negatively depending on the specific metabolic pathways involved .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. This compound was found to inhibit cell proliferation significantly in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis through caspase activation.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Caspase activation |
Study 2: Enzyme Inhibition Profile
Research focusing on enzyme inhibition revealed that this compound acts as a moderate inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
Enzyme | Inhibition (%) at 50 µM |
---|---|
Acetylcholinesterase | 45 |
Butyrylcholinesterase | 30 |
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCBLMTJDGHKK-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCC[C@H](C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180402 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222709-29-6 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222709-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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